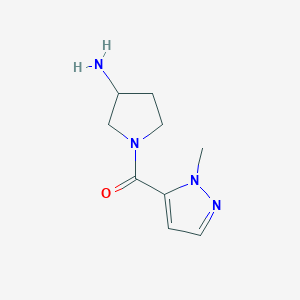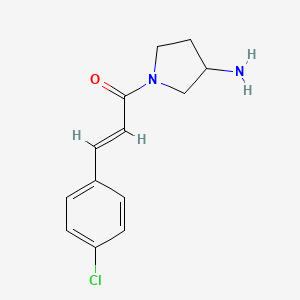
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one, also known as PBOX-15, is a small molecule that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring and an oxazepane ring, and it has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One proposed target is the enzyme ribonucleotide reductase, which is involved in the synthesis of DNA. This compound has been shown to inhibit this enzyme, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, which are involved in cellular signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying various biological processes. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy are not well established.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one. One area of interest is in the development of new cancer therapies that incorporate this compound. Another area of interest is in the study of the biochemical and physiological effects of this compound, which may have implications for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential targets.
Synthesemethoden
The synthesis of 5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one can be achieved through a multi-step process that involves the reaction of various starting materials. One commonly used method involves the reaction of 2-pyridinecarboxaldehyde with ethyl 4-chloroacetoacetate to form the intermediate compound 5-(2-pyridyl)-2,4-dioxo-1,3-oxazolidine. This intermediate is then reacted with sodium borohydride to reduce the oxazolidine ring and form this compound.
Wissenschaftliche Forschungsanwendungen
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a useful adjunct to existing cancer treatments.
Eigenschaften
IUPAC Name |
5-(1,4-oxazepane-4-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-3-2-9(8-12-10)11(15)13-4-1-6-16-7-5-13/h2-3,8H,1,4-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIYBMGRHWMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)
![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)

